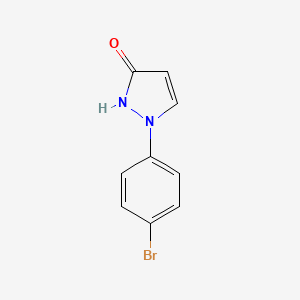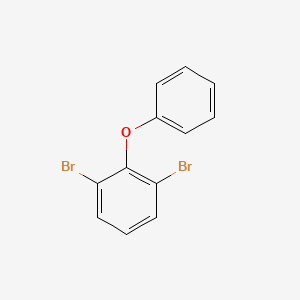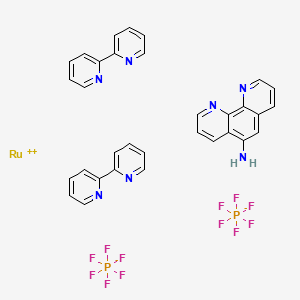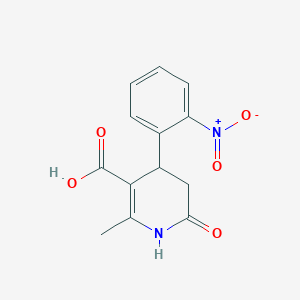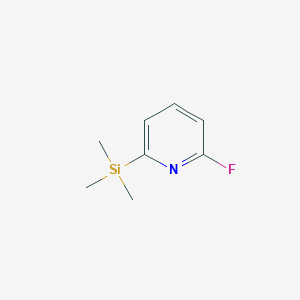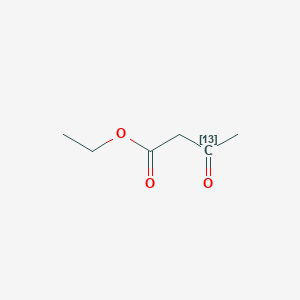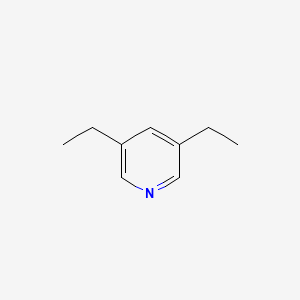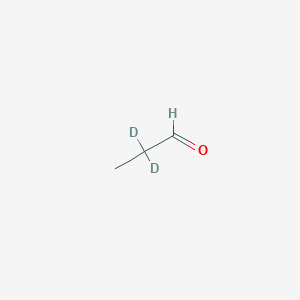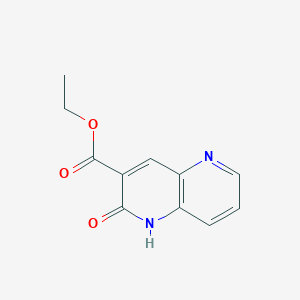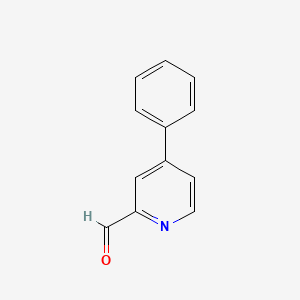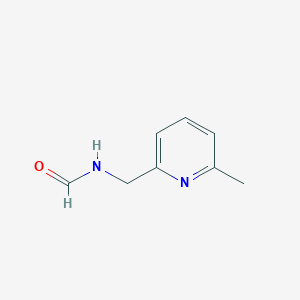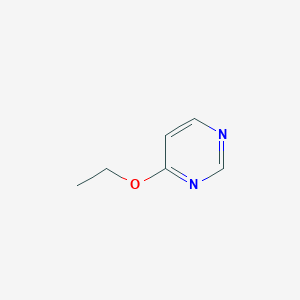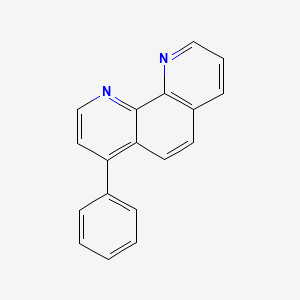
4-Phenyl-1,10-phenanthroline
Descripción general
Descripción
4-Phenyl-1,10-phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of a phenyl group attached to the 4th position of the 1,10-phenanthroline structure. This compound is known for its chelating properties and is widely used in coordination chemistry, forming stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classical method for preparing phenanthroline derivatives. The process begins with the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene The reaction proceeds through the formation of acrolein, which then cyclizes to form the phenanthroline core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as catalyst-free and solvent-free conditions, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl ring or the phenanthroline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and reduced phenanthroline compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds with the nitrogen atoms in the phenanthroline ring. These metal complexes can participate in various redox reactions, photophysical processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the application being studied .
Comparación Con Compuestos Similares
1,10-Phenanthroline: The parent compound without the phenyl group.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at both the 4th and 7th positions, offering different steric and electronic properties.
Uniqueness: 4-Phenyl-1,10-phenanthroline is unique due to the presence of the phenyl group at the 4th position, which can influence its electronic properties and reactivity. This structural modification can enhance its ability to form stable metal complexes and its applicability in various fields, including photochemistry and medicinal chemistry .
Propiedades
IUPAC Name |
4-phenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-2-5-13(6-3-1)15-10-12-20-18-16(15)9-8-14-7-4-11-19-17(14)18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWUSWJYHBQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490282 | |
| Record name | 4-Phenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-01-2 | |
| Record name | 4-Phenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)
